1,5-Dimethyl-2-pyrrolidinone
Overview
Description
1,5-Dimethyl-2-pyrrolidinone (DMP) is a colorless, high boiling, and polar aprotic solvent that is widely used in various scientific research applications. It is a cyclic amide with the molecular formula C6H11NO and is also known as N,N-Dimethylpyrrolidin-2-one. DMP is a versatile solvent that has excellent solubility properties and is used in various chemical reactions, including the synthesis of polymers, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Chiral Auxiliary in Stereoselective Enolate Reactions
The utility of 1,5-Dimethyl-2-pyrrolidinone derivatives, particularly in the form of chiral auxiliaries, has been explored. The synthesis and utility of 3,3-dimethyl-5-substituted-2-pyrrolidinone ‘Quat’ chiral auxiliary are significant for stereoselective enolate reactions of attached N-acyl side chains. The mild and non-racemising conditions required for the removal of the chiral side chain enhance its usefulness in stereochemistry (Davies et al., 2002).
Self-Association and Solvent Effects Studies
The self-association and solvent effects on 2-pyrrolidinone, a close relative of 1,5-Dimethyl-2-pyrrolidinone, have been thoroughly studied. These studies are significant for understanding the dimeric self-association and the effects of different solvents on the stability and behavior of such compounds (Yekeler, 2001).
Synthesis of Pyrrolidinones from Reductive Amination
1,5-Dimethyl-2-pyrrolidinone derivatives have been synthesized from the reductive amination of levulinic acid with primary amines. These pyrrolidinones have diverse applications such as surfactants, pharmaceutical intermediates, dispersants, and solvents. This illustrates the compound's potential in organic synthesis and industrial applications (Xu et al., 2017).
Computational and Structural Studies
Computational studies on the molecular structure and properties of pyrrolidinone derivatives have provided insights into their chemical behavior, stability, and potential applications. This includes the analysis of their electronic structures, interaction potentials, and reactivity using various computational methods. Such studies are crucial for the development of new compounds and materials based on pyrrolidinone derivatives (Singh et al., 2014).
Photodimerization Studies
Photodimerization studies of 1,4-dimethyl-2-pyrrolidinone and its derivatives have been conducted. These studies provide insights into the reaction kinetics and mechanisms under different conditions, which is vital for understanding the photochemical behavior of these compounds and their potential applications in materials science and photophysics (Cao et al., 2010).
Anti-Proliferative Activity Studies
Some pyrrolidinone derivatives have been investigated for their anti-proliferative activities against human cancer cells. This research highlights the potential of these compounds in the development of new therapeutic agents for cancer treatment (Ince et al., 2020).
properties
IUPAC Name |
1,5-dimethylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-4-6(8)7(5)2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVIKOEJGORQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871112 | |
Record name | 1,5-Dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2-pyrrolidinone | |
CAS RN |
5075-92-3 | |
Record name | 1,5-Dimethyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5075-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005075923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5075-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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